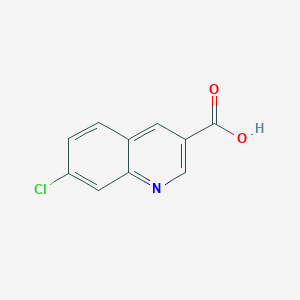

7-Chloroquinoline-3-carboxylic acid

Descripción

Significance of the Quinolone Scaffold in Contemporary Medicinal Chemistry Research

The quinoline (B57606) scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its versatile structure serves as a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.gov Quinolines are integral to the development of drugs for a multitude of conditions, including cancer, inflammation, and various infectious diseases. nih.govrsc.org The inherent properties of the quinoline nucleus, such as its aromaticity and the presence of a nitrogen atom, allow for extensive chemical modifications, enabling researchers to fine-tune its biological effects. nih.govnih.gov This adaptability has led to the creation of numerous quinoline-based drugs and candidates in clinical trials, such as the antimalarial ferroquine (B607439) and the antitumor agent dactolisib. nih.gov

The quinolone subclass, characterized by a carbonyl group in the pyridine ring, is particularly noteworthy for its contributions to antibacterial therapy. nih.govrsc.org The discovery of nalidixic acid in the 1960s marked the beginning of the quinolone era in antibiotics. rsc.orgmdpi.com Since then, the development of fluoroquinolones, which incorporate a fluorine atom into the quinoline ring system, has significantly expanded their antibacterial spectrum and efficacy. rsc.orgacs.org These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, making them potent bactericidal agents against a broad range of pathogens. rsc.org The success of the quinolone class has spurred ongoing research to develop new derivatives that can overcome emerging antibiotic resistance. nih.gov

Research Trajectories of Quinoline-3-carboxylic Acid Derivatives as Bioactive Compounds

Within the broader quinoline family, derivatives of quinoline-3-carboxylic acid have emerged as a particularly fruitful area of research. The presence of the carboxylic acid group at the 3-position is a key structural feature that often imparts significant biological activity. nih.govnih.gov This functional group can participate in crucial interactions with biological targets and can influence the pharmacokinetic properties of the molecule. nih.gov

Research into quinoline-3-carboxylic acid derivatives has followed several key trajectories:

Antimicrobial Agents: A significant body of research has focused on the synthesis and evaluation of novel quinoline-3-carboxylic acids as antimicrobial agents. nih.gov By modifying the substituents on the quinoline ring, researchers have been able to develop compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. rsc.orgnih.gov

Anticancer Agents: More recently, quinoline-3-carboxylic acid derivatives have been investigated for their potential as anticancer agents. nih.gov Studies have shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. nih.gov For instance, some compounds have demonstrated selective activity against cancer cells over non-cancerous cells. nih.gov

Other Therapeutic Areas: The versatility of the quinoline-3-carboxylic acid scaffold has also led to its exploration in other therapeutic areas. Research has indicated potential applications as anti-inflammatory, antiviral, and antimalarial agents. nih.gov

The ongoing exploration of this class of compounds continues to yield derivatives with improved potency, selectivity, and pharmacological profiles, highlighting the enduring importance of the quinoline-3-carboxylic acid scaffold in drug discovery. nih.govnih.gov

Specific Research Focus on 7-Chloroquinoline-3-carboxylic Acid and Closely Related Analogs

Among the vast number of quinoline derivatives, this compound has garnered specific research interest. The presence of a chlorine atom at the 7-position of the quinoline ring is a key structural feature found in several biologically active compounds, including the well-known antimalarial drug chloroquine (B1663885). mdpi.comdurham.ac.uk This specific substitution pattern is known to influence the electronic properties and biological activity of the quinoline scaffold. durham.ac.uk

The synthesis of this compound and its analogs is an active area of chemical research. researchgate.nettandfonline.com Synthetic strategies often involve multi-step processes, starting from substituted anilines and employing reactions such as the Gould-Jacobs cyclization. researchgate.net Researchers are continually developing more efficient and versatile synthetic methods to access a wider range of functionalized 7-chloroquinoline (B30040) derivatives. durham.ac.uk

The biological evaluation of these compounds has revealed a range of interesting activities. For example, some this compound derivatives have been investigated for their potential as:

Antitubercular and Anti-HIV Agents: Hybrid molecules incorporating the 7-chloroquinoline moiety have shown promising activity against Mycobacterium tuberculosis and the human immunodeficiency virus (HIV). nih.gov

Anticancer Agents: Analogs of 7-chloroquinoline have demonstrated antiproliferative properties against various cancer cell lines. durham.ac.uk

Antimicrobial Agents: The 7-chloroquinoline scaffold is a component of compounds that exhibit broad-spectrum antimicrobial activity. nih.gov

The research on this compound and its analogs is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. The unique combination of the quinoline-3-carboxylic acid core and the 7-chloro substituent provides a rich platform for the design and synthesis of new bioactive molecules. durham.ac.ukresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGQWTWQNIGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588874 | |

| Record name | 7-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-49-6 | |

| Record name | 7-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloroquinoline 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the Quinolone Core

Traditional methods for constructing the quinolone framework, which are foundational to the synthesis of 7-chloroquinoline-3-carboxylic acid, primarily involve heteroaromatic cyclization and the functionalization of a pre-existing quinoline (B57606) ring.

Heteroaromatic Cyclization Reactions for Quinolone Formation

A widely utilized method for constructing the quinolone ring system is the Gould-Jacobs reaction. researchgate.netualberta.ca This process typically involves the reaction of an aniline (B41778) with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. chemicalbook.comorgsyn.org For the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, 3-chloroaniline (B41212) is reacted with EMME to form an intermediate, which is then cyclized at high temperatures in a solvent like Dowtherm A. chemicalbook.comorgsyn.org Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. chemicalbook.comorgsyn.orggoogle.com This high-temperature cyclization is a key step in forming the quinoline core. chemicalbook.comorgsyn.org

Another classical approach is the Conrad-Limpach-Knorr synthesis, which also utilizes anilines and β-ketoesters to produce quinolones. Variations of these cyclization reactions have been the bedrock of quinolone synthesis for many years.

Functionalization of Pre-formed Quinoline Ring Systems

An alternative to building the quinoline core from acyclic precursors is the modification of an already formed quinoline ring. This can be a highly effective strategy, especially for introducing specific substituents. For instance, the synthesis of various fluoroquinolone compounds is achieved through the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with different piperazine (B1678402) derivatives. researchgate.net This highlights how a pre-existing quinolone-3-carboxylic acid can be further functionalized to create a diverse range of derivatives. researchgate.net

Advanced and Novel Synthetic Approaches for Quinolone-3-carboxylic Acids

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of quinolone-3-carboxylic acids. These advanced approaches often offer advantages over traditional methods in terms of reaction conditions, substrate scope, and atom economy.

Carboxylation Reactions via C(sp²)–H Bond Activation

A highly innovative and atom-economical approach involves the direct carboxylation of C(sp²)–H bonds in quinolone derivatives using carbon dioxide (CO2) as the carboxylating agent. rsc.org This method offers a direct route to quinolone-3-carboxylic acids, avoiding the multi-step sequences often required in classical syntheses. rsc.org Transition-metal catalysis is a key enabler for this transformation, facilitating the activation of the otherwise inert C-H bond. acs.orgmdpi.comnih.gov This strategy is a prime example of green chemistry, utilizing a renewable and non-toxic C1 source. rsc.org The regioselectivity of the C-H activation is a critical aspect, with various catalytic systems being developed to target specific positions on the quinoline ring. acs.orgmdpi.comnih.gov

Cyclopropanation-Ring Expansion Strategies for Quinolone Carboxylates

A novel and efficient strategy for the synthesis of quinolone-3-carboxylates involves a cyclopropanation-ring expansion reaction. nih.govresearchgate.net This method utilizes the reaction of indoles with halodiazoacetates in the presence of a rhodium(II) catalyst. nih.govresearchgate.net The proposed mechanism involves the initial cyclopropanation of the indole (B1671886) at the C2-C3 double bond, followed by a ring-opening of the cyclopropane (B1198618) and elimination to form the quinoline structure. researchgate.net This approach has been successfully applied to the synthesis of various substituted quinoline-3-carboxylates. nih.govresearchgate.net For example, the reaction of 3-chloroindole derivatives with α-halodiazoacetates can yield ethyl 4-chloroquinoline-3-carboxylates, which are valuable intermediates. nih.gov

| Starting Material | Reagent | Catalyst | Product | Reference |

| 3-Chloroindole | Ethyl α-halodiazoacetate | Rh(II) catalyst | Ethyl 4-chloroquinoline-3-carboxylate | nih.gov |

| Indole | Halodiazoacetate | Rh(II) catalyst | Ethyl quinoline-3-carboxylate | researchgate.net |

Microwave-Assisted Synthesis and Green Chemistry Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinolone derivatives. researchgate.netconicet.gov.arsemanticscholar.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. conicet.gov.arsemanticscholar.org The synthesis of ethyl-quinolon-4-one-3-carboxylates can be efficiently achieved in a one-pot procedure through the microwave-assisted cyclization of aminomethylenemalonate intermediates. conicet.gov.ar These esters can then be rapidly hydrolyzed to the corresponding carboxylic acids under microwave irradiation in the presence of a base. conicet.gov.ar

The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. researchgate.netsemanticscholar.org For instance, the synthesis of antibacterial fluoroquinolones has been successfully carried out using microwave irradiation in the absence of a solvent, providing a convenient, rapid, and environmentally friendly method. researchgate.net

| Reaction | Heating Method | Reaction Time | Key Advantage | Reference |

| Synthesis of ethyl-quinolon-4-one-3-carboxylates | Microwave | Minutes | Rapid, high yield | conicet.gov.ar |

| Hydrolysis of quinolone esters | Microwave | Minutes | Fast, clean reaction | conicet.gov.ar |

| Synthesis of fluoroquinolones | Microwave (solvent-free) | Short | Environmentally friendly, high yield | researchgate.net |

Synthesis of Key Intermediates and Functional Derivatives

The synthesis of this compound and its analogs relies on the strategic assembly of key intermediates and the functionalization of the molecule. The primary approaches involve either building the quinoline ring system with the desired substituents already in place or performing modifications on a pre-formed quinoline core.

Preparation of Halogenated Quinoline Precursors

The creation of the 7-chloroquinoline (B30040) skeleton is a critical step. One prominent method for this is the Gould-Jacobs cyclization. This reaction is instrumental in forming the quinoline ring with a carboxylic acid group at the 3-position. For instance, the synthesis of various 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids has been achieved using this pathway, which demonstrates its utility in producing functionally diverse quinoline compounds. researchgate.net

Another significant approach to halogenated quinoline precursors is through the use of the Vilsmeier-Haack reaction. This method allows for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. rsc.org The resulting aldehyde at the 3-position can then be oxidized to the corresponding carboxylic acid. This two-step process, formylation followed by oxidation, provides a reliable route to the desired 3-carboxy-quinoline structure. Research has shown that intermediates in this process, such as N-(α-chlorovinyl)anilines, can be isolated and subsequently cyclized to form the chloroquinolinecarbaldehyde. rsc.org

A different strategy involves the direct oxidation of a methyl group on a pre-existing 7-chloroquinoline ring. For example, 7-chloro-3-methylquinoline-8-carboxylic acid can be prepared by the direct oxidation of 7-chloro-3,8-dimethylquinoline. google.com While this example illustrates oxidation at the 8-position, the principle of oxidizing an alkyl group to a carboxylic acid is a fundamental transformation that can be applied to the synthesis of quinoline carboxylic acids. google.com

| Precursor Synthesis Method | Starting Materials | Key Reagents | Product | Reference |

| Gould-Jacobs Cyclization | Substituted anilines, diethyl ethoxymethylenemalonate | Heat | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | researchgate.net |

| Vilsmeier-Haack Reaction | Acetanilides | Vilsmeier reagent (POCl₃, DMF) | 2-Chloroquinoline-3-carbaldehyde | nih.gov, rsc.org |

| Oxidation | 7-Chloro-3,8-dimethylquinoline | Nitric acid, Sulfuric acid, Vanadium(V) oxide | 7-Chloro-3-methylquinoline-8-carboxylic acid | google.com |

Derivatization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 3-position of the 7-chloroquinoline ring is a versatile handle for creating a wide array of derivatives, primarily through esterification and amidation.

Esterification: Ester derivatives are commonly synthesized to modify the compound's properties or as intermediates for further reactions. The synthesis of ethyl esters, such as 7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, is often an integral part of the Gould-Jacobs synthesis pathway. researchgate.net Esterification can also be performed on the final carboxylic acid product. A standard method involves reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This process has been used to convert 2-chloroquinoline-3-carboxylic acid (obtained from the oxidation of the corresponding aldehyde) into its ethyl ester derivative. nih.gov

Amidation: Amidation, the formation of an amide from the carboxylic acid, is another crucial derivatization. This can be achieved through various methods. One approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Direct amidation, which couples a carboxylic acid and an amine without prior activation, is also a significant strategy, often facilitated by specific catalysts. mdpi.com For instance, the reaction of a quinoline ester with hydrazine (B178648) hydrate (B1144303) can produce the corresponding hydrazide, a type of amide. nih.gov This demonstrates the conversion of an ester, a derivative of the carboxylic acid, into an amide. The field of direct catalytic amidation is continually evolving, with various organocatalysts and metal-based catalysts being developed to facilitate the reaction under milder conditions. mdpi.com

| Derivative | Reaction Type | Reactants | Key Reagents/Conditions | Reference |

| Ethyl Ester | Esterification | This compound, Ethanol | Sulfuric acid | nih.gov |

| Amide | Amidation | Carboxylic acid, Amine | Coupling agents or direct catalytic methods | mdpi.com |

| Hydrazide | Amidation (from ester) | 2-Chloroquinoline-3-carboxylic acid ethyl ester, Hydrazine hydrate | - | nih.gov |

Pharmacological and Biological Activity Spectrum of 7 Chloroquinoline 3 Carboxylic Acid Analogs

Research in Antimicrobial Agents

Derivatives of the 7-chloroquinoline (B30040) nucleus are a significant focus in the search for new antimicrobial drugs. The emergence of drug-resistant pathogens necessitates the continuous development of novel agents, and this chemical class has proven to be a fruitful starting point. semanticscholar.org Researchers have explored various modifications of the 7-chloroquinoline scaffold to optimize its activity against a wide spectrum of microorganisms, including bacteria, mycobacteria, fungi, and protozoa.

Antibacterial Activity Studies

The antibacterial potential of 7-chloroquinoline analogs has been demonstrated against both Gram-positive and Gram-negative bacteria. The core structure of quinoline-3-carboxylic acid is a well-established pharmacophore for antibacterial activity, and the introduction of a chlorine atom at the 7-position, along with other substituents, modulates this activity. nih.govnih.gov

Research has shown that derivatives such as 2,7-dichloroquinoline-3-carbonitrile (B119050) and its analogs exhibit notable antibacterial properties. semanticscholar.org For instance, studies on a series of novel 7-chloroquinoline derivatives revealed varied efficacy against different bacterial strains. One compound, 7-chloro-2-methoxyquinoline-3-carbaldehyde, showed good activity against Streptococcus pyogenes. semanticscholar.org Other analogs demonstrated moderate activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. semanticscholar.org The development of 7-haloanilino-8-nitrofluoroquinolones, which are derivatives of quinoline-3-carboxylic acid, has also yielded compounds with potent activity. researchgate.net Chlorinated aniline (B41778) derivatives, in particular, showed excellent activity against both standard and resistant isolates of S. aureus. researchgate.net The antibacterial action of these quinolone compounds is often attributed to their strong inhibitory effect on bacterial DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Selected 7-Chloroquinoline Analogs

| Compound/Analog | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Good activity (11.00 ± 0.02 mm inhibition zone at 200 µg/mL) | semanticscholar.org |

| 2,7-dichloroquinoline-3-carbonitrile | Various bacterial strains | Medium activity | semanticscholar.org |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Various bacterial strains | Medium activity | semanticscholar.org |

| 3-chloroaniline (B41212) derivative of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus (standard) | Excellent activity (MIC = 0.9 µg/ml) | researchgate.net |

| 3-chloroaniline derivative of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus (resistant) | Excellent activity (MIC = 7.0 µg/ml) | researchgate.net |

This table is interactive and can be sorted by column.

Antitubercular Activity Investigations against Mycobacterium Species

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, has been significantly bolstered by research into quinoline (B57606) derivatives. Several analogs of 7-chloroquinoline have shown promising antitubercular activity, positioning them as leads for new anti-TB drug development. nih.govresearchgate.net

A series of 7-chloro-4-quinolinylhydrazones was synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three compounds from this series (3f, 3i, and 3o) were particularly noteworthy, exhibiting a minimum inhibitory concentration (MIC) of 2.5 µg/mL. This level of activity is comparable to first-line anti-TB drugs like ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL). nih.gov Further studies on other novel 7-chloroquinoline derivatives also identified compounds with potent activity against M. tuberculosis H37Rv, with some being more active than the standard drug rifampicin. researchgate.net The structure-activity relationship studies indicate that the antimicrobial activity of these quinoline molecules is highly dependent on the nature and position of peripheral substituents on the quinoline skeleton. researchgate.net

Table 2: Antitubercular Activity of 7-Chloroquinoline Analogs against M. tuberculosis H37Rv

| Compound/Analog Series | Notable Compound(s) | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| 7-chloro-4-quinolinylhydrazones | 3f, 3i, 3o | 2.5 µg/mL | nih.gov |

| Chloro-amine coupled derivatives | 3a, 3b | More active than rifampicin | researchgate.net |

| Various 7-chloroquinoline derivatives | Most active compounds | 16 µg/mL | researchgate.net |

This table is interactive and can be sorted by column.

Antifungal and Antiprotozoal Activity Assessments

The therapeutic scope of 7-chloroquinoline analogs extends to fungal and protozoal infections. The rise in fungal infections, coupled with increasing drug resistance, has driven the search for new antifungal agents. researchgate.net Similarly, protozoal diseases like amoebiasis remain a significant health concern.

In the realm of antifungal research, a study of fifteen 7-chloro-4-arylhydrazonequinolines revealed significant activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Several of these compounds showed MIC and minimum fungicidal concentration (MFC) values that were comparable to the first-line antifungal drug fluconazole (B54011). researchgate.net For example, one hydrazone derivative (4o) had an MIC against R. glutinis comparable to fluconazole and exhibited low cytotoxicity. researchgate.net

Regarding antiprotozoal activity, a series of chloroquinoline-based chalcones was synthesized and tested against Entamoeba histolytica. nih.gov Out of fifteen compounds, four were found to be more active than the standard drug metronidazole (B1676534) (IC50 = 1.46 µM). These compounds were also shown to be non-toxic in a human breast cancer cell line assay. nih.gov

Table 3: Antifungal and Antiprotozoal Activity of 7-Chloroquinoline Analogs

| Compound/Analog Series | Target Organism | Notable Activity | Source |

|---|---|---|---|

| 7-chloro-4-arylhydrazonequinolines | Candida & Rhodutorula spp. | MIC/MFC values comparable to fluconazole | researchgate.net |

| Chloroquinoline-based chalcones | Entamoeba histolytica | 4 compounds more active than metronidazole | nih.gov |

This table is interactive and can be sorted by column.

Antimalarial Research Applications

Quinoline-based drugs, particularly those with the 4-amino-7-chloroquinoline scaffold, have been central to malaria chemotherapy for decades. mdpi.commalariaworld.org However, the widespread emergence of drug-resistant Plasmodium parasites, especially P. falciparum, has severely limited the efficacy of traditional drugs like chloroquine (B1663885) (CQ) and created an urgent need for new antimalarial agents. mdpi.comcdc.gov Analogs of 7-chloroquinoline-3-carboxylic acid are at the forefront of this research, with numerous studies focusing on creating hybrid molecules and modifying the core structure to restore and enhance activity against resistant strains. nih.govnih.govnih.gov

Efficacy Studies against Plasmodium Strains

A vast number of 7-chloroquinoline derivatives have been synthesized and tested for their efficacy against various Plasmodium species, including the human parasites P. falciparum and P. vivax, and rodent malaria models like P. berghei, P. chabaudi, and P. yoelii. mdpi.commalariaworld.orgmdpi.com These studies often evaluate activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.

For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against both CQS and CQR strains of P. falciparum and was also orally active in multiple rodent malaria models. malariaworld.orgmdpi.com Another study on 7-chloroquinoline–benzimidazole (B57391) hybrids showed potent antiplasmodial activity against both CQS (Pf3D7) and CQR (PfDd2) strains at nanomolar concentrations. mdpi.com Similarly, 7-chloroquinoline-tethered sulfonamides and their triazole hybrids showed significant antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values in the low micromolar range. nih.gov The mechanism of action for many of these 4-amino-7-chloroquinoline derivatives involves the inhibition of hemozoin formation, which is crucial for the parasite's detoxification of heme derived from hemoglobin. malariaworld.orgmdpi.com

**Table 4: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Analogs against *P. falciparum***

| Compound/Analog Series | Strain(s) | Activity (IC₅₀) | Source |

|---|---|---|---|

| 7-chloroquinoline–benzimidazole hybrids | Pf3D7 (CQS) & PfDd2 (CQR) | Nanomolar range | mdpi.com |

| 7-chloroquinoline-sulfonamide hybrids | 3D7 (CQS) | 1.49–13.49 µM | nih.gov |

| Piperazine (B1678402) linked 7-chloroquinoline-triazole conjugates | CQS & CQR strains | QP11 demonstrated efficacy | nih.gov |

| 4-aminoquinoline-isatin conjugates | W2 (CQR) | 11.8 nM (compound 16) | raco.cat |

| 4-aminoquinoline γ- and δ-lactam hybrids | W2 (CQR) | 0.096 μM (most potent compound) | nih.gov |

This table is interactive and can be sorted by column.

Development of Agents to Combat Drug Resistance in Malaria

A primary goal of current antimalarial drug discovery is to overcome the challenge of drug resistance. cdc.govnih.gov Resistance to quinoline drugs like chloroquine is a major obstacle in malaria treatment. nih.gov Researchers are actively developing new 7-chloroquinoline analogs specifically designed to be effective against CQR P. falciparum. mdpi.com

The strategy of molecular hybridization, which combines the 7-chloroquinoline pharmacophore with other bioactive moieties, has proven particularly successful. nih.gov This approach aims to create molecules with multiple modes of action, reducing the likelihood of resistance development. nih.gov For instance, hybrids of 7-chloroquinoline with benzimidazoles, sulfonamides, triazoles, and isatin (B1672199) have all yielded compounds with potent activity against CQR strains. mdpi.comnih.govraco.cat Some of these novel agents not only show direct antiplasmodial activity but also exhibit synergistic effects when combined with chloroquine, potentially reversing resistance. nih.gov A piperazine-linked 7-chloroquinoline-triazole conjugate, QP11, was found to be effective against both CQS and CQR strains and worked synergistically with chloroquine. nih.gov The development of such compounds, which retain activity against resistant parasites, is a critical step toward creating the next generation of effective antimalarial therapies. nih.govnih.gov

Antiviral Research Modalities

Derivatives of 7-chloroquinoline have been a subject of interest in antiviral research, with studies exploring their efficacy against various viral targets.

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov This enzyme facilitates the insertion of the viral genome into the host cell's DNA through a two-step process: 3'-processing and strand transfer. nih.govnih.gov

Quinolone-3-carboxylic acids have been identified as a class of HIV-1 integrase inhibitors. nih.gov These compounds can serve as an alternative to diketo acids (DKA) in the development of novel integrase inhibitors. mdpi.com The mechanism of action for many integrase inhibitors involves the chelation of two metal ions in the enzyme's active site. nih.gov

Research into quinoline-3-carboxylic acid derivatives has shown that modifications to the core structure can significantly impact their anti-integrase activity. For instance, the introduction of electron-withdrawing groups, such as a nitro group at the 7-position, has been shown to be beneficial for antiviral activity. nih.gov Further optimization, including the introduction of specific aryl substitutions and hydroxyethyl (B10761427) groups on the quinoline nitrogen, has led to a notable increase in potency. nih.gov However, a study on novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives found that these compounds exhibited low inhibitory activity against HIV integrase, suggesting that the pyrazolyl moiety may have reduced hydrophobic interactions with the enzyme. mdpi.com

Beyond HIV, analogs of 7-chloroquinoline have been investigated for their activity against other viruses. One area of research has focused on the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis, which is crucial for viral replication. nih.gov A new class of diaryl ether-substituted 4-quinolinecarboxylic acid analogs has been discovered with potent hDHODH inhibitory and broad-spectrum antiviral activity. nih.gov For example, one analog demonstrated significantly more potent antiviral activity than the known hDHODH inhibitor brequinar. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of these quinolinecarboxylic acid analogs. These studies have explored modifications at various positions of the quinoline ring. For instance, the substitution at the C(7) position was found to be critical, with a chloro-analogue showing a significant reduction in potency in one series. nih.gov The diaryl ether moiety at the C(2) position was also found to be more potent than corresponding aryl-alkyl ethers. nih.gov

Anticancer Research and Antineoplastic Potential

The 7-chloroquinoline scaffold is also a prominent feature in compounds designed and evaluated for their anticancer properties.

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of 7-chloroquinoline derivatives across a wide range of cancer cell lines.

7-Chloroquinolinehydrazones have emerged as a particularly active class of compounds. In a comprehensive screen against 60 human cancer cell lines (the NCI-60 panel), these hydrazones displayed potent cytotoxic activity, with some compounds showing submicromolar GI50 values across nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Specific examples of active compounds include a hydrazone that inhibited the growth of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³. nih.gov Another study reported that a 7-chloroquinoline derivative containing a pyrrole (B145914) unit was four times more active than the standard chemotherapy drug Doxorubicin against melanoma MDA-MB-435 cells. nih.gov

Furthermore, newly synthesized 7-chloroquinoline derivatives have been evaluated for their antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. researchgate.net Certain compounds in this series exhibited high activity against all tested cell lines, with a notable selectivity towards MCF-7 cells. researchgate.net The cytotoxic effect of some of these derivatives on HCT-116 cells has been attributed to the presence of a thiosemicarbazide (B42300) moiety in conjunction with the quinoline ring. researchgate.net

The table below summarizes the cytotoxic activity of selected 7-chloroquinoline analogs in various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Activity | Reference |

| 7-Chloroquinolinehydrazone | SF-295 (CNS Cancer) | IC50 = 0.688 µg/cm³ | nih.gov |

| 7-Chloroquinoline-pyrrole derivative | MDA-MB-435 (Melanoma) | 4x more active than Doxorubicin | nih.gov |

| 7-Chloroquinoline derivative | MCF-7, HCT-116, HeLa | High activity, selective for MCF-7 | researchgate.net |

| 3-substituted 7-phenyl-pyrroloquinolinones | 11 human tumor cell lines | Submicromolar inhibition | nih.gov |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | nih.gov |

In addition to hydrazones, other quinoline derivatives have shown promise. A series of 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs) inhibited the growth of 11 human tumor cell lines at submicromolar concentrations. nih.gov These compounds also demonstrated activity against two resistant human cancer sublines. nih.gov Similarly, designed 2,4-disubstituted quinoline-3-carboxylic acid derivatives exhibited micromolar inhibition against MCF-7 and K562 cancer cell lines. nih.gov

The anticancer effects of 7-chloroquinoline analogs are often linked to their ability to modulate key enzymes and signaling pathways involved in cancer cell growth and survival.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) with a tricyclic structure have been developed, and their activity against human topoisomerase IIα (TOP2α) has been assessed to ensure selectivity. nih.gov This is an important consideration as the lack of selectivity could lead to toxicity in non-cancerous cells.

In the realm of anticancer research, 7-azaindenoisoquinolines have been synthesized as topoisomerase I (Top1) inhibitors. nih.gov The introduction of a nitrogen atom into the indenoisoquinoline aromatic system was predicted to enhance the π-π stacking interactions with DNA, thereby improving the stabilization of the Top1-DNA cleavage complex. nih.gov These compounds demonstrated improved water solubility without compromising their Top1 inhibitory activity or cytotoxicity. nih.gov

Protein Kinase Inhibition:

Protein kinases are another critical class of enzymes involved in oncogenic signaling. A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were prepared and identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase often overactive in cancer. nih.gov A systematic structure-activity relationship (SAR) study established the optimal substitutions on both the pyridine (B92270) ring and the quinolinecarbonitrile core for maximal activity. nih.gov The lead compound from this series showed potent activity in both enzymatic and cellular assays and demonstrated in vivo antitumor activity. nih.gov

Exploration of Other Biological Modulations

Beyond their antiviral and anticancer activities, 7-chloroquinoline derivatives have been explored for a variety of other biological effects. These include antimalarial, anti-leishmanial, anti-tubercular, antibacterial, antioxidant, antifungal, anti-inflammatory, anti-prion disease, anticonvulsant, and antinociceptive activities. nih.gov This broad spectrum of activity highlights the versatility of the 7-chloroquinoline scaffold in medicinal chemistry.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of quinoline-3-carboxylic acid have been identified as potent anti-inflammatory and immunomodulatory agents. Their mechanisms often diverge from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

One notable analog, CL 306 ,293 (3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid), has demonstrated significant anti-inflammatory and antiarthritic properties in animal models. nih.gov It has been shown to suppress inflammation and joint destruction in both developing and established adjuvant arthritis. nih.gov Mechanistic studies indicate that its efficacy is, at least in part, due to the down-regulation of T-cell function, highlighting an immunomodulatory pathway rather than direct inhibition of cyclooxygenase or lipoxygenase enzymes. nih.gov

Further research into quinoline-3-carboxylic acid and its related structures, such as quinoline-4-carboxylic acid, has confirmed their anti-inflammatory potential. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these quinoline carboxylic acids displayed impressive anti-inflammatory affinities. nih.govresearchgate.net This suggests a direct influence on inflammatory pathways within key immune cells.

Table 1: Anti-inflammatory and Immunomodulatory Activity of Selected Quinoline Carboxylic Acid Analogs

| Compound Name | Finding |

|---|---|

| CL 306,293 | Suppresses inflammation and joint destruction in adjuvant arthritis models by down-regulating T-cell function. nih.gov |

| Quinoline-3-carboxylic acid | Exerts appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. nih.govresearchgate.net |

Receptor Agonism and Antagonism Studies (e.g., Cannabinoid Receptors, Muscarinic Receptors, Leukotriene Receptors)

Analogs of this compound have been investigated for their ability to interact with various G-protein coupled receptors (GPCRs), demonstrating both agonist and antagonist activities.

Cannabinoid Receptors: The 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, a close structural relative, has proven to be a fruitful template for developing potent and selective ligands for the cannabinoid receptor 2 (CB2). The CB2 receptor is a key target in modulating inflammatory and neuropathic pain without the psychoactive effects associated with the CB1 receptor. Research has shown that these derivatives can act as CB2 receptor agonists. The introduction of a chlorine atom at the 7-position of the quinoline ring can enhance binding affinity for the CB2 receptor.

Muscarinic Receptors: A significant breakthrough in this area is the discovery of Benzyl Quinolone Carboxylic Acid (BQCA) as a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov BQCA does not bind to the primary acetylcholine binding site but rather to an allosteric site, enhancing the affinity and efficacy of the endogenous ligand, acetylcholine. nih.gov This finding is particularly important as M1 receptors are implicated in cognitive processes, and their modulation is a key strategy in neuroscience drug discovery.

Leukotriene Receptors: Structural analogs of leukotriene B4 (LTB4), which incorporate a quinoline core, have been designed and evaluated for their binding to the LTB4 receptor, a key mediator in inflammatory responses. One such quinoline analog displayed moderate potency in a receptor binding assay with a Ki value of 0.9 μM. Further modification of this structure led to a dramatic increase in receptor binding affinity, with a subsequent analog showing a Ki of 0.01 μM. Notably, one derivative in this series was identified as an LTB4 receptor antagonist.

Table 2: Receptor Interaction Profile of Quinoline-3-Carboxylic Acid Analogs

| Compound Class/Name | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| 4-oxo-1,4-dihydroquinoline-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Agonist | These derivatives are potent and selective CB2 receptor agonists. |

| Benzyl Quinolone Carboxylic Acid (BQCA) | Muscarinic M1 Receptor | Positive Allosteric Modulator (PAM) | Acts as a highly selective M1 PAM with no activity at other mAChR subtypes. nih.gov |

| Quinoline analogs of Leukotriene B4 | Leukotriene B4 (LTB4) Receptor | Agonist/Antagonist | Showed moderate to high binding affinity (Ki = 0.9 μM to 0.01 μM), with one analog identified as an antagonist. |

Protein Kinase and Enzyme Inhibition (e.g., CK2, GSK-3β)

The quinoline-3-carboxylic acid framework has also been successfully utilized to develop inhibitors of crucial protein kinases involved in cell signaling and disease progression.

Protein Kinase CK2 Inhibition: Protein kinase CK2 (formerly casein kinase II) is a serine/threonine kinase that is overexpressed in many cancers and inflammatory diseases. Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of this enzyme. In one study, forty-three new compounds were synthesized, with twenty-two of them inhibiting CK2 with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. The 2-chloroquinoline-3-carboxylic acid moiety serves as a key intermediate in the synthesis of these inhibitors.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a key enzyme in numerous cellular processes, including metabolism, cell proliferation, and apoptosis, and is a therapeutic target for neurodegenerative diseases and diabetes. The 4-quinolone-3-carboxylic acid scaffold has been used to develop potent and highly selective inhibitors of GSK-3β. Furthermore, other substituted quinoline molecules have been found to inhibit GSK-3β in the nanomolar range, demonstrating their potential for therapeutic intervention in diseases where GSK-3β is dysregulated.

Table 3: Enzyme Inhibition by Quinoline-3-Carboxylic Acid Analogs

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Protein Kinase CK2 | 3-Quinoline carboxylic acid derivatives | A series of 22 compounds were identified as CK2 inhibitors with IC50 values in the range of 0.65 to 18.2 μM. |

| Glycogen Synthase Kinase-3β (GSK-3β) | 4-Quinolone-3-carboxylic acid derivatives | Identified as potent and highly selective inhibitors of GSK-3β. |

| Glycogen Synthase Kinase-3β (GSK-3β) | Substituted quinolines | Several analogs inhibit GSK-3β with nanomolar potency. |

Structure Activity Relationship Sar Studies and Rational Design of 7 Chloroquinoline 3 Carboxylic Acid Derivatives

Positional Significance of Halogenation at C-7 in Biological Activity

The presence and nature of a halogen atom at the C-7 position of the quinoline (B57606) ring are critical determinants of biological activity. The 7-chloro substituent, in particular, is a key feature in many biologically active quinoline derivatives.

Research into quinoline-based compounds has consistently highlighted the importance of the substitution pattern on the benzene (B151609) ring portion of the scaffold for antiproliferative and other biological activities. nih.gov Studies comparing different halogen substitutions have shown that the specific halogen at C-7 can modulate the compound's potency. For instance, in the context of anticancer activity, compounds featuring bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation. nih.gov This suggests that while chlorine at C-7 is important, other halogens can also confer or enhance activity.

The significance of the C-7 position is further emphasized in studies on antibacterial quinolones, where chemical modifications at this site are crucial. nih.gov The C-7 substituent can influence the drug's interaction with bacterial targets and its susceptibility to resistance mechanisms. For example, modifications at this position have been linked to the reversal of antibacterial activity mediated by glutathione (B108866) in certain bacteria. nih.gov

Furthermore, the 4,7-dichloroquinoline (B193633) structure is a valuable and low-cost precursor for the synthesis of important drugs, including the antimalarial agent chloroquine (B1663885), underscoring the established role of the C-7 chloro group in medicinal chemistry. nih.gov The development of copper-catalyzed methods for the selective halogenation of quinolines at the C-5 and C-7 positions using inexpensive sodium halides further facilitates the exploration of SAR at these sites. rsc.org

Critical Role of the Carboxylic Acid Moiety at C-3 for Pharmacological Efficacy

The carboxylic acid group at the C-3 position is another cornerstone of the pharmacological profile of this quinoline series. This functional group is frequently involved in crucial interactions with biological targets and significantly influences the molecule's physicochemical properties.

The carboxylic acid moiety, which is typically ionized at physiological pH, enhances the hydrophilicity and polarity of a molecule. wiley-vch.de While this can sometimes lead to lower bioavailability, it is often essential for binding to the target site. wiley-vch.de In many quinolone antibacterials, the C-3 carboxylic acid, along with the C-4 keto group, is essential for binding to the bacterial DNA gyrase or topoisomerase IV enzymes.

SAR studies on various quinoline derivatives confirm the importance of this acidic function. For instance, in a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids designed as inhibitors of cellular respiration, the C-3 carboxylic acid was a constant feature, allowing for the systematic evaluation of the C-7 substituent's impact. nih.gov In another example, the synthesis of 2-chloroquinoline-3-carboxylic acid serves as a key step in creating more complex derivatives, highlighting its role as a foundational building block. mdpi.com

The carboxylic acid group can form strong hydrogen bonds and ionic interactions. semanticscholar.org In studies of inhibitors for the S. epidermidis TcaR protein, the two carboxyl groups of a hit molecule were shown to form five hydrogen bond interactions with key amino acid residues (ARG110, GLU13, and ASN20) in the binding pocket. semanticscholar.org This demonstrates the direct and critical involvement of the carboxylic acid in molecular recognition and binding affinity. The replacement of this group often leads to a significant loss of activity, cementing its status as a critical pharmacophoric feature. aku.edu

Influence of Substitutions at N-1, C-2, C-4, C-5, C-6, and C-8 Positions

While the C-7 chloro and C-3 carboxylic acid groups are primary determinants of activity, substitutions at other positions on the quinoline ring (N-1, C-2, C-4, C-5, C-6, and C-8) provide a means to fine-tune potency, selectivity, and pharmacokinetic properties.

C-2 Position: Modifications at the C-2 position can significantly alter biological activity. For example, preparing 2-chloroquinoline-3-carbohydrazide (B12847495) from 2-chloroquinoline-3-carboxylic acid creates a versatile intermediate for synthesizing a new range of derivatives with potential antimalarial properties. mdpi.com The reactivity of a C-2 chloro group allows for its displacement to introduce various functionalities.

C-4 Position: The C-4 position is a frequent site for modification in the development of anticancer and antimalarial agents. durham.ac.uk A variety of functional groups, including anilino and phenoxy moieties, have been introduced at C-4, leading to potent inhibitors of receptor tyrosine kinases like EGFR. durham.ac.uk The synthesis of 4-carbinol quinolines has also yielded compounds with interesting antiproliferative properties, where the hydroxyl group acts as a bioisostere for an amino group. durham.ac.uk

C-5, C-6, and C-8 Positions: Substitutions on the benzo-fused part of the quinoline ring also play a crucial role. SAR studies have shown that compounds with bromine atoms at both C-5 and C-7 exhibit potent antiproliferative activity against various cancer cell lines. nih.gov In contrast, derivatives with substitutions only at C-3, C-6, and C-8 showed no inhibitory activity, highlighting the specific importance of the C-5 and C-7 positions. nih.gov The conversion of a methoxy (B1213986) group at C-8 to a hydroxyl group has also been suggested to enhance inhibitory potential. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the quinoline ring based on selected studies.

| Position | Substituent/Modification | Observed Biological Effect |

| C-2 | Conversion to carbohydrazide | Intermediate for antimalarial agents. mdpi.com |

| C-4 | Anilino, Phenoxy groups | High inhibitory activity for EGFR (anticancer). durham.ac.uk |

| C-4 | Carbinol group | Antiproliferative properties. durham.ac.uk |

| C-5 & C-7 | Bromine atoms | Significant inhibition of cancer cell proliferation. nih.gov |

| C-8 | Hydroxyl group (from Methoxy) | Potential enhancement of anticancer activity. nih.gov |

Rational Drug Design Principles Based on Established SAR

The collective knowledge gained from SAR studies forms the basis for rational drug design, an approach that aims to develop new drugs with improved specificity and a higher therapeutic index. bbau.ac.in For 7-chloroquinoline-3-carboxylic acid derivatives, several key principles have emerged.

One fundamental principle is the identification of the "pharmacophore," which is the essential three-dimensional arrangement of functional groups required for biological activity. For many quinolone derivatives, the pharmacophore includes the C-7 halogen, the C-3 carboxylic acid, and the C-4 keto group (in quinolones). Rational design involves maintaining this core pharmacophore while modifying other parts of the molecule to optimize interactions with the target and improve pharmacokinetic properties. semanticscholar.org

Another principle is lead modification, where a known active compound (the "lead") is chemically altered to create superior analogues. bbau.ac.in The this compound scaffold itself can be considered a lead structure. Modifications are guided by SAR data; for example, knowing that lipophilicity at the C-7 position is important for cell penetration can guide the choice of substituents at that site. nih.gov

Pharmacophore Modeling and Lead Compound Optimization Strategies

Modern drug design heavily relies on computational techniques like pharmacophore modeling to accelerate the discovery and optimization of lead compounds. semanticscholar.org This approach complements traditional SAR by providing a virtual framework for identifying novel, active molecules from vast chemical databases.

Pharmacophore modeling begins with a set of known active molecules to derive a 3D model that encapsulates the essential steric and electronic features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). semanticscholar.org This model is then used as a filter to screen large databases, like the ZINC database, to identify new compounds that fit the model and are therefore likely to be active. semanticscholar.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Once a "hit" or a "lead" compound is identified, structure-based lead optimization is employed. This involves using the 3D structure of the target protein to guide the design of more potent and selective analogues. By understanding the binding mode of the lead compound, medicinal chemists can introduce modifications that enhance favorable interactions (like hydrogen bonds or hydrophobic contacts) or remove unfavorable ones. semanticscholar.org

For quinoline derivatives, these strategies have been successfully applied. For instance, a pharmacophore model generated from an FDA-approved drug was used to screen for new inhibitors of a bacterial protein, leading to the identification of several promising hits. semanticscholar.org Subsequent lead optimization, guided by binding energy calculations and analysis of molecular interactions, can then be used to improve the pharmacological properties of these initial hits. semanticscholar.org This iterative cycle of design, synthesis, and testing, informed by both SAR and computational modeling, is a powerful paradigm for developing new drugs based on the this compound scaffold.

Mechanistic Investigations of 7 Chloroquinoline 3 Carboxylic Acid Analogs

Elucidation of Molecular Target Interactions

The biological activity of 7-chloroquinoline-3-carboxylic acid analogs is rooted in their ability to interact with and modulate the function of various molecular targets. These interactions range from the inhibition of critical enzymes to the binding to specific receptors and DNA structures.

Mechanisms of DNA Gyrase and Topoisomerase Inhibition

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. frontiersin.org These enzymes are vital for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. The inhibitory action of quinolones involves a multi-step process that ultimately leads to cell death.

The core mechanism involves the stabilization of a ternary complex consisting of the enzyme, DNA, and the quinolone molecule. nih.gov Quinolones bind to a pocket on the enzyme-DNA complex, near the DNA cleavage and re-ligation active site. nih.gov This binding prevents the resealing of the DNA strands that are transiently cleaved by the enzyme to relieve torsional stress. nih.gov The accumulation of these double-strand breaks is a lethal event for the bacterium. nih.gov

A key feature of this interaction is the role of a water-metal ion bridge, often involving a magnesium ion, which facilitates the binding of the quinolone's C-3 carboxylic acid and C-4 keto group to the enzyme. nih.gov Specifically, this bridge can form hydrogen bonds with amino acid residues such as Ser83 and Asp87 in the GyrA subunit of E. coli DNA gyrase. nih.gov

While direct studies on this compound are limited, research on structurally related compounds provides insight. For instance, novel bacterial type II topoisomerase inhibitors (NBTIs) have been shown to stabilize single-strand DNA cleavage by binding asymmetrically to the enzyme-DNA complex. nih.gov Some NBTIs with a chlorine substituent have demonstrated the formation of a symmetrical bifurcated halogen bond with the protein backbone, a unique interaction that contributes to their inhibitory potency. nih.gov Furthermore, analogs such as 7-chloro-1,3-dihydroxyacridone have been identified as catalytic inhibitors of mammalian topoisomerase II, suggesting that the chloroquinoline scaffold can be adapted to target topoisomerases in different organisms. nih.gov These inhibitors were found to antagonize the DNA cleavage induced by other agents like etoposide, indicating a distinct mechanism of action that involves the inhibition of topoisomerase II binding to DNA. nih.gov

Table 1: Key Mechanistic Features of Quinolone-like Topoisomerase Inhibitors

| Mechanistic Feature | Description | Relevant Analogs |

| Enzyme-DNA Complex Stabilization | The inhibitor binds to and stabilizes the covalent complex formed between the topoisomerase and DNA, preventing the re-ligation of the cleaved DNA strands. nih.govnih.gov | Quinolones, Fluoroquinolones |

| Water-Metal Ion Bridge | A magnesium ion, coordinated by water molecules, mediates the interaction between the quinolone's keto-acid moiety and key amino acid residues in the enzyme's active site. nih.gov | Quinolones |

| Asymmetric Binding | Novel inhibitors can bind asymmetrically to the dimeric enzyme, contributing to the stabilization of single-strand DNA breaks. nih.gov | Novel Bacterial Topoisomerase Inhibitors (NBTIs) |

| Halogen Bonding | Chlorine substituents can form halogen bonds with the protein backbone, enhancing binding affinity and inhibitory activity. nih.gov | Chloro-substituted NBTIs |

| Catalytic Inhibition | Some analogs act as catalytic inhibitors, preventing the enzyme from performing its function without necessarily stabilizing the cleavage complex. nih.gov | 7-chloro-1,3-dihydroxyacridone |

Protein Kinase Binding and Inhibitory Mechanisms

In addition to their effects on topoisomerases, quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of a wide array of cellular processes.

Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the control of apoptosis and cell metabolism. nih.gov Molecular modeling studies suggest that the 8-hydroxy-quinoline-7-carboxylic acid scaffold is a critical pharmacophore, interacting with key residues such as Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.gov This interaction prevents the binding of ATP, thereby inhibiting the kinase's activity.

Furthermore, the broader class of isoquinoline (B145761) derivatives has also demonstrated protein kinase inhibitory activity. For example, H-7, an isoquinolinesulfonyl derivative, is known to inhibit protein kinase C. nih.gov This inhibition can modulate downstream signaling pathways, such as the release of fatty acids in neutrophils. nih.gov These findings suggest that the quinoline (B57606) and isoquinoline scaffolds can serve as a basis for the design of specific protein kinase inhibitors.

Table 2: Inhibition of Protein Kinases by Quinoline Carboxylic Acid Analogs

| Kinase Target | Inhibitor Scaffold | Key Interacting Residues (if known) |

| Pim-1 Kinase | 8-hydroxy-quinoline-7-carboxylic acid nih.gov | Asp186, Lys67 nih.gov |

| Protein Kinase C | Isoquinolinesulfonyl (e.g., H-7) nih.gov | Not specified |

Receptor-Ligand Interaction Dynamics and Specificity

The versatility of the quinoline scaffold is further demonstrated by its ability to interact with specific cellular receptors. For instance, 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as potential inhibitors of Leishmania N-myristoyltransferase (LmNMT), a key enzyme for the survival of the Leishmania parasite. frontiersin.org Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of LmNMT, guiding the design of more potent and selective inhibitors. frontiersin.org

These in silico studies help to define the binding site based on the residues within a certain radius of a known ligand and predict the binding affinity of new derivatives. frontiersin.org Such computational approaches are instrumental in understanding the structure-activity relationships and optimizing the pharmacokinetic profiles of these compounds. frontiersin.org

DNA Intercalation or Minor Groove Binding Studies

Beyond targeting enzymes, some quinoline-3-carboxylic acid derivatives have been shown to interact directly with DNA. In silico mechanistic studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have indicated that they can act as DNA minor groove binding agents. nih.gov

Analysis of Cellular Response Pathways and Downstream Phenotypic Effects

The interaction of this compound analogs with their molecular targets triggers a cascade of cellular responses, leading to observable phenotypic effects.

A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit cellular respiration in Ehrlich ascites cells. nih.gov This inhibition was found to be linearly related to the lipophilicity (as measured by the partition coefficient, π) of the substituent at the 7-position. nih.gov The same study also showed that these compounds could inhibit malate (B86768) dehydrogenase, an intracellular enzyme, with the inhibition being related to the molar refractivity (MR) of the substituent. nih.gov This suggests that the cellular effects of these compounds are a result of their ability to penetrate the cell and interact with intracellular targets.

The inhibition of Pim-1 kinase by 8-hydroxy-quinoline-7-carboxylic acid derivatives has direct implications for cell survival pathways. nih.gov As Pim-1 kinase is involved in phosphorylating substrates that regulate apoptosis, its inhibition can lead to the induction of programmed cell death. nih.gov Similarly, the modulation of protein kinase C activity by isoquinoline derivatives can alter cellular signaling and responses, such as the release of inflammatory mediators. nih.gov

The ability of quinoline derivatives to induce DNA damage, either through the inhibition of topoisomerases or direct DNA binding, is a potent trigger for cellular stress responses. These responses can include cell cycle arrest, to allow for DNA repair, or the initiation of apoptosis if the damage is too severe.

Computational Chemistry and Cheminformatics in Research on 7 Chloroquinoline 3 Carboxylic Acid

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting how a ligand, such as a derivative of 7-chloroquinoline-3-carboxylic acid, interacts with a biological target at the molecular level. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex.

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For instance, in a study investigating potential antileishmanial agents, derivatives of 2-aryl-quinoline-4-carboxylic acid, a related scaffold, were docked into the active site of Leishmania major N-myristoyltransferase (LmNMT). frontiersin.org The docking scores, which estimate the binding affinity, helped in identifying promising compounds. frontiersin.org One particular derivative, compound 2d, exhibited the highest docking scores, suggesting strong potential as an inhibitor. frontiersin.org

Following docking, molecular dynamics simulations are often employed to study the dynamic behavior and stability of the ligand-target complex over time. mdpi.com These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. mdpi.com For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA-dependent protein kinase (DDR) kinases were performed to understand the stability of the docked complexes. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the binding. mdpi.com In the case of 2-aryl-quinoline-4-carboxylic acid derivatives with LmNMT, MD simulations revealed that some compounds could induce conformational changes in the enzyme, leading to enhanced binding affinity. frontiersin.org

A study on 7-chloroquinoline-based Schiff bases as antimalarial agents also utilized molecular docking and dynamics to investigate their binding with the target protein, falcilysin. researchgate.net The simulations revealed key hydrogen bond interactions between the amino group of a synthesized compound and the backbone carbonyl of Asp451 in the protein. researchgate.net Such detailed interaction analysis is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com By correlating molecular descriptors (physicochemical properties or structural features) with activity, QSAR models can predict the biological potency of new, unsynthesized molecules. wikipedia.orgnih.gov This predictive capability is invaluable for prioritizing compounds for synthesis and testing, thereby streamlining the drug discovery process. jocpr.com

The development of a QSAR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Generating a set of numerical descriptors that characterize the structural and physicochemical properties of the molecules. These can be 2D descriptors (e.g., topological indices, molecular refractivity) or 3D descriptors (e.g., steric hindrance, hydrogen bond donors/acceptors). nih.gov

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links the descriptors to the biological activity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. jocpr.com

In the context of quinoline (B57606) derivatives, QSAR studies have been instrumental. For example, a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids designed a set of fifteen compounds to explore the relationship between physicochemical parameters (like lipophilicity (π), molar refractivity (MR), and the electronic parameter (σp)) and their ability to inhibit cellular respiration. nih.gov The correlation analysis indicated that the inhibition of ascites cells was linearly related to the lipophilicity (π) of the substituent at the 7-position. nih.gov This finding provides clear guidance for designing new analogs with potentially improved activity.

QSAR models are not only used for predicting efficacy but also for assessing pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity, contributing to the development of safer and more effective drug candidates. jocpr.com

Virtual Screening and Library Design for Novel Analog Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This in silico approach is a cost-effective and time-efficient alternative to experimental high-throughput screening (HTS). semanticscholar.org VS can be broadly categorized into two types: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mdpi.com

SBVS relies on the three-dimensional structure of the target protein. mdpi.com Large chemical libraries are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. semanticscholar.org This method was employed in the search for novel inhibitors of Leishmania major N-myristoyltransferase (LmNMT), where a library of 2-aryl-quinoline-4-carboxylic acid derivatives was screened against the enzyme's crystal structure. frontiersin.org

LBVS, on the other hand, utilizes the knowledge of known active ligands. mdpi.com A common LBVS method is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity is defined. This pharmacophore model is then used to search for new molecules that fit these spatial and chemical requirements.

The design of virtual combinatorial libraries is a key aspect of novel analog discovery. mdpi.com Starting from a core scaffold like this compound, various substituents can be virtually attached at different positions to generate a large and diverse library of analogs. For instance, a virtual library could be created by varying the substituents on the quinoline ring to explore the structure-activity relationships systematically. This approach allows for the exploration of a vast chemical space to identify novel compounds with desired properties before committing to their chemical synthesis. mdpi.com

In Silico Assessment of Biological Profiles

Several computational models and tools are available to predict a wide range of properties. For example, in a study of 7-chloroquinoline-based Schiff bases, the synthesized compounds were subjected to in silico ADMET tests to evaluate their drug-likeness and potential toxicity. researchgate.net Similarly, the pharmacokinetic profiles of 2-aryl-quinoline-4-carboxylic acid derivatives were assessed computationally to predict their potential as orally available drugs. frontiersin.org

Inverse virtual screening (IVS) is another powerful in silico technique used to identify potential biological targets for a given molecule. frontiersin.org In IVS, a molecule of interest is screened against a large database of protein structures to identify which proteins it is most likely to bind to. frontiersin.org This approach was used to identify LmNMT as a putative target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives, guiding further experimental validation. frontiersin.orgresearchgate.net

The integration of these various in silico methods provides a comprehensive and multi-faceted approach to the study of compounds like this compound. By combining molecular docking, QSAR, virtual screening, and ADMET prediction, researchers can efficiently design and prioritize novel analogs with improved therapeutic potential.

Translational Research and Future Perspectives for 7 Chloroquinoline 3 Carboxylic Acid

Potential as Novel Therapeutic Agents in Various Disease Areas

The 7-chloroquinoline (B30040) scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a carboxylic acid group at the 3-position, creating 7-Chloroquinoline-3-carboxylic acid, further enhances its therapeutic potential, making it a subject of significant interest in drug discovery and development. This core molecule and its derivatives have demonstrated promising activity in several key disease areas, including cancer and infectious diseases.

The versatility of the 7-chloroquinoline nucleus allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with tailored therapeutic properties. nih.gov Researchers have explored its potential as a building block for more complex molecules, investigating its biological activities and its use as a scaffold for designing new therapeutic agents.

Anticancer Activity

Derivatives of the 7-chloroquinoline nucleus have been extensively studied for their potential as anticancer agents. scielo.br These compounds have shown inhibitory activity against protein kinases, cell growth, and interaction with growth factor receptors. scielo.br Specifically, 7-chloroquinoline hydrazones have exhibited potent cytotoxic properties against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Some of these derivatives have shown submicromolar GI50 values, indicating significant growth inhibition. nih.gov

One area of focus has been the development of 7-chloroquinoline derivatives as inhibitors of RAF1 kinase, a protein often overexpressed in melanoma cells. Inhibition of this kinase leads to reduced cell viability and proliferation. Furthermore, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells and have displayed cytotoxic activity against triple-negative breast cancer cells. researchgate.netnih.gov Research has also highlighted the potential of Morita-Baylis-Hillman adducts based on the 7-chloroquinoline moiety as potent anticancer compounds. scielo.br

Antimicrobial Activity

The 7-chloroquinoline core is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their ability to inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or enzyme inhibition.

Quinolone carboxylic acids, a class to which this compound belongs, are known for their rapid bactericidal activity and broad antibacterial spectrum, effective against both Gram-negative and Gram-positive bacteria. researchgate.net Research into new quinolone carboxylic acids like amifloxacin (B1664871) has demonstrated potent activity against a range of microorganisms. nih.gov

Strategies for Overcoming Emerging Antimicrobial and Anticancer Resistance

The emergence of drug resistance is a major challenge in the treatment of both cancer and infectious diseases. The development of novel agents based on the this compound scaffold offers a promising strategy to circumvent existing resistance mechanisms. tandfonline.com

In the context of antimicrobial resistance, the development of new quinolone derivatives is crucial. mdpi.com Traditional antibiotics often target cell viability, which can lead to the rapid development of resistance. mdpi.com One novel approach is to target bacterial communication systems, such as quorum sensing, which regulate virulence and biofilm formation. mdpi.com By disrupting these pathways, it may be possible to reduce bacterial pathogenicity without exerting strong selective pressure for resistance.

For anticancer therapy, the development of compounds that are effective against resistant cancer cell lines is a key priority. scielo.br The diverse mechanisms of action exhibited by 7-chloroquinoline derivatives, including the inhibition of various kinases and the induction of apoptosis, provide multiple avenues to overcome resistance. scielo.brresearchgate.net For instance, some 7-chloroquinoline hydrazones have shown efficacy against cancer cell lines that are resistant to standard chemotherapeutic agents. nih.gov

Development of Multifunctional and Hybrid Agents with Enhanced Efficacy

A key strategy to enhance the therapeutic efficacy of this compound is the development of multifunctional and hybrid agents. scielo.br This approach involves combining the 7-chloroquinoline core with other pharmacologically active moieties to create a single molecule with multiple mechanisms of action. This can lead to synergistic effects, lower effective therapeutic doses, and a reduced likelihood of drug resistance. scielo.br

One successful application of this strategy is the synthesis of hybrid molecules through the Morita-Baylis-Hillman reaction, which efficiently links the 7-chloroquinoline scaffold to other chemical groups. scielo.br Another approach involves the creation of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which have demonstrated significant anticancer properties. researchgate.net The hybridization of the 7-chloroquinoline core with moieties like thioxopyrimidone or benzimidazole (B57391) has also yielded compounds with potent antimalarial and anticancer effects.

Integration into Combination Therapeutic Regimens to Augment Efficacy

In addition to developing novel single agents, this compound and its derivatives can be integrated into combination therapeutic regimens to enhance treatment efficacy. This approach is particularly relevant for complex diseases like cancer and infections caused by multidrug-resistant pathogens.

Combining a 7-chloroquinoline-based drug with existing chemotherapeutic agents or antimicrobials can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing toxicity and side effects.